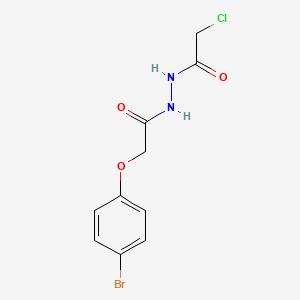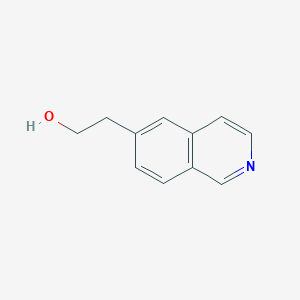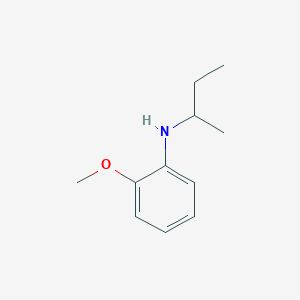
N-(butan-2-yl)-2-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(butan-2-yl)-2-methoxyaniline: is an organic compound that belongs to the class of aniline derivatives It features a butan-2-yl group attached to the nitrogen atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-2-methoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with butan-2-yl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the aniline attacks the carbon atom of the butan-2-yl halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(butan-2-yl)-2-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N-(butan-2-yl)-2-methoxyaniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-2-methoxyaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
- N-(butan-2-yl)-2-methylaniline
- N-(butan-2-yl)-2-ethoxyaniline
- N-(butan-2-yl)-2-chloroaniline
Comparison: N-(butan-2-yl)-2-methoxyaniline is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different substituents (e.g., methyl, ethoxy, chloro), the methoxy group can enhance the compound’s solubility and alter its electronic properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-butan-2-yl-2-methoxyaniline |
InChI |
InChI=1S/C11H17NO/c1-4-9(2)12-10-7-5-6-8-11(10)13-3/h5-9,12H,4H2,1-3H3 |
InChI Key |
IRVVMONEHZRXFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



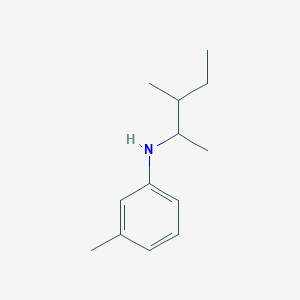
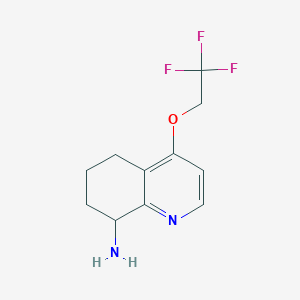
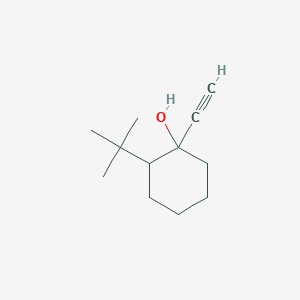
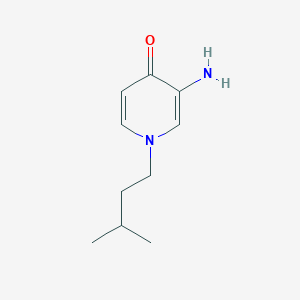
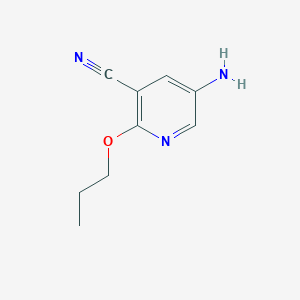
![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
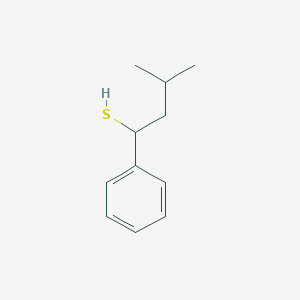



![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
